Cas no 83701-39-7 (Bis(pentafluorophenyl) butanedioate)

Bis(pentafluorophenyl) butanedioate structure
83701-39-7 structure
Product Name:Bis(pentafluorophenyl) butanedioate
CAS No:83701-39-7
MF:C16H4F10O4
MW:450.184599876404
CID:2804673
PubChem ID:14693828
Update Time:2025-04-21

Bis(pentafluorophenyl) butanedioate Chemical and Physical Properties

Names and Identifiers

    • OQCVQUZWJWLXHG-UHFFFAOYSA-N
    • 83701-39-7
    • DTXCID10513873
    • SCHEMBL8003191
    • Bis(pentafluorophenyl) butanedioate
    • DTXSID30563097
    • Succinic acid, di(pentafluorophenyl) ester
    • Inchi: 1S/C16H4F10O4/c17-5-7(19)11(23)15(12(24)8(5)20)29-3(27)1-2-4(28)30-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H2
    • InChI Key: OQCVQUZWJWLXHG-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1OC(CCC(=O)OC1C(=C(C(=C(C=1F)F)F)F)F)=O)F)F)F)F

Computed Properties

  • Exact Mass: 449.99499023Da
  • Monoisotopic Mass: 449.99499023Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 52.6Ų
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